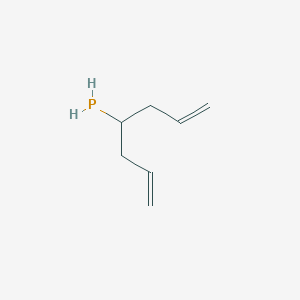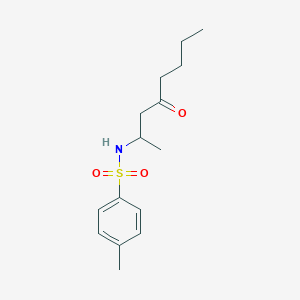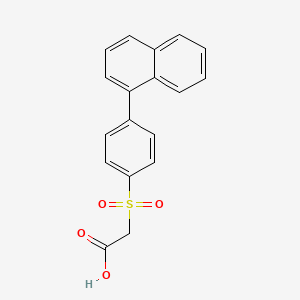
2-(4-Naphthalen-1-ylphenyl)sulfonylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Naphthalen-1-ylphenyl)sulfonylacetic acid is an organic compound characterized by the presence of a naphthalene ring and a phenyl ring connected via a sulfonylacetic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Naphthalen-1-ylphenyl)sulfonylacetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.
化学反応の分析
Types of Reactions
2-(4-Naphthalen-1-ylphenyl)sulfonylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-(4-Naphthalen-1-ylphenyl)sulfonylacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Naphthalen-1-ylphenyl)sulfonylacetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, affecting their activity. The compound may also interact with cellular pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Naphthalenesulfonic acid: Shares the naphthalene moiety but lacks the phenyl group.
4-Phenylsulfonylacetic acid: Contains the phenyl and sulfonylacetic acid groups but lacks the naphthalene ring.
Uniqueness
2-(4-Naphthalen-1-ylphenyl)sulfonylacetic acid is unique due to the presence of both naphthalene and phenyl rings connected via a sulfonylacetic acid group
特性
CAS番号 |
653588-56-8 |
|---|---|
分子式 |
C18H14O4S |
分子量 |
326.4 g/mol |
IUPAC名 |
2-(4-naphthalen-1-ylphenyl)sulfonylacetic acid |
InChI |
InChI=1S/C18H14O4S/c19-18(20)12-23(21,22)15-10-8-14(9-11-15)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,19,20) |
InChIキー |
TZCMDOXOJQDBBZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)S(=O)(=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]-](/img/structure/B12537771.png)
![2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal](/img/structure/B12537774.png)
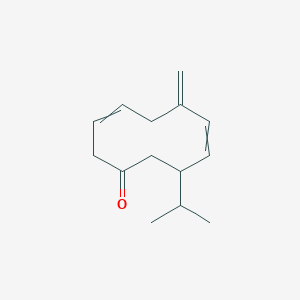
![1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B12537787.png)
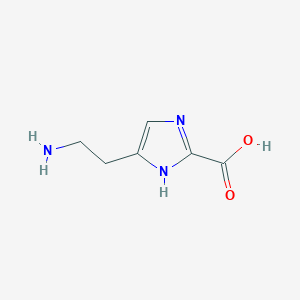
![2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B12537795.png)

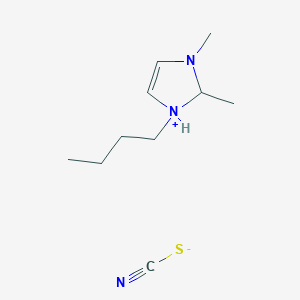
![2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene](/img/structure/B12537815.png)
![Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B12537821.png)
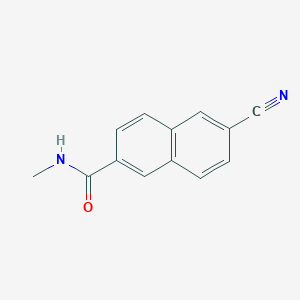
![4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate](/img/structure/B12537826.png)
